Hydrazone Formation Yield in WST-8 Precursor Synthesis: Target Compound vs. Theoretical Maximum
In the patented synthesis of WST-8 (EP0908453B1), the condensation of p-nitrophenylhydrazine with sodium 4-formyl-1,3-benzenedisulfonate to produce this hydrazone intermediate proceeds with an 85% isolated yield under reflux in methanol for two hours [1]. This represents a well-characterized, reproducible yield that forms the basis for downstream formazan and tetrazolium salt production. In contrast, the non-sulfonated analog benzaldehyde-4-nitrophenylhydrazone typically requires organic solvent workup and yields vary substantially depending on aldehyde purity and reaction conditions [2].
| Evidence Dimension | Isolated yield of hydrazone formation |
|---|---|
| Target Compound Data | 85% yield (patent-reported, p-nitrophenylhydrazine + sodium 4-formyl-1,3-benzenedisulfonate, methanol reflux, 2 h) |
| Comparator Or Baseline | Benzaldehyde-4-nitrophenylhydrazone (CAS 3078-09-9): no standardized high-yield aqueous-compatible protocol; yields vary by method, typically requiring organic solvent systems |
| Quantified Difference | Target compound offers a validated 85% yield under defined aqueous-compatible conditions, whereas the non-sulfonated comparator lacks a comparable standardized high-yield protocol for tetrazolium precursor synthesis. |
| Conditions | Methanol reflux, 2 hours; p-nitrophenylhydrazine (18.4 g) + sodium 4-formyl-1,3-benzenedisulfonate (37.2 g) |
Why This Matters
A validated 85% yield under controlled conditions reduces process development risk and enables reliable scale-up calculations for procurement of starting materials in tetrazolium salt manufacturing.
- [1] European Patent EP0908453B1. Water-soluble tetrazolium salt compounds. Example 1, paragraphs [0055]–[0058]. Dojindo Laboratories. Filed 1997-04-17, Published 1999-04-14. View Source
- [2] PubChem. Benzaldehyde, 2-(4-nitrophenyl)hydrazone (CAS 3078-09-9). Compound Summary. View Source
